N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
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Description
N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H37N5O5S2 and its molecular weight is 599.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
GNF-Pf-3107, also known as N-(3-(azepan-1-ylsulfonyl)phenyl)-2-((3-(3-morpholinopropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, primarily targets the human indoleamine 2,3-dioxygenase 2 (hIDO2) . hIDO2 is an enzyme involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This pathway plays a crucial role in immune regulation and response to inflammation.
Mode of Action
GNF-Pf-3107 acts as a potent inhibitor of hIDO2 . It binds to the enzyme and significantly reduces its activity, thereby affecting the tryptophan-kynurenine metabolic pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in immune response and inflammation.
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-3107 is the tryptophan-kynurenine pathway . By inhibiting hIDO2, GNF-Pf-3107 reduces the conversion of tryptophan into kynurenine. This alteration can affect various downstream effects, including immune regulation and response to inflammation.
Pharmacokinetics
It is known that the compound is orally bioavailable and can permeate the blood-brain barrier . These properties suggest that GNF-Pf-3107 has good absorption, distribution, metabolism, and excretion (ADME) characteristics, which can impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of GNF-Pf-3107’s action primarily involve alterations in immune response and inflammation. By inhibiting hIDO2, GNF-Pf-3107 disrupts the tryptophan-kynurenine pathway, leading to changes in immune regulation and response to inflammation . This can have various downstream effects, potentially contributing to the compound’s therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds
Cellular Effects
The effects of GNF-Pf-3107 on various types of cells and cellular processes are currently being studied. Preliminary research suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have a certain degree of stability and may undergo degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are also being explored.
Dosage Effects in Animal Models
Studies on the effects of different dosages of GNF-Pf-3107 in animal models are ongoing. Preliminary findings suggest that the effects of the compound may vary with dosage, with potential threshold effects observed in some studies
Metabolic Pathways
The metabolic pathways that GNF-Pf-3107 is involved in are currently being studied. The compound is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of this localization on the activity or function of the compound are also being studied.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O5S2/c35-27(30-23-9-7-10-24(21-23)41(37,38)33-14-5-1-2-6-15-33)22-40-29-31-26-12-4-3-11-25(26)28(36)34(29)16-8-13-32-17-19-39-20-18-32/h3-4,7,9-12,21H,1-2,5-6,8,13-20,22H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDPEIDELMYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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